2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol
Description
The compound 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a pyrazoline derivative featuring a brominated furan ring, a furan substituent, and a phenolic hydroxyl group. Pyrazoline derivatives are recognized for their diverse applications, including fluorescence sensing, antioxidant activity, and antimicrobial properties .
Properties
IUPAC Name |
(5-bromofuran-2-yl)-[3-(furan-2-yl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrN2O4/c19-17-8-7-16(25-17)18(23)21-13(15-6-3-9-24-15)10-12(20-21)11-4-1-2-5-14(11)22/h1-9,13,22H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLVSOARZHFIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CC=C2O)C(=O)C3=CC=C(O3)Br)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 5-bromofuran-2-carboxylic acid: This can be achieved by bromination of furan-2-carboxylic acid using bromine in the presence of a suitable solvent like dichloromethane.
Synthesis of 1-(5-bromofuran-2-carbonyl)-4,5-dihydro-1H-pyrazole: This involves the reaction of 5-bromofuran-2-carboxylic acid with hydrazine hydrate under reflux conditions to form the pyrazole ring.
Coupling with phenol: The final step involves coupling the pyrazole derivative with phenol in the presence of a coupling agent such as 1,1’-carbonyldiimidazole (CDI) or 2-methyl-6-nitrobenzoic anhydride (MNBA) and a catalyst like 4-dimethylaminopyridine (DMAP) to yield the target compound
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The carbonyl group in the furan moiety can be reduced to alcohols.
Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antitumor Activity
Research indicates that this compound exhibits notable antitumor properties. Studies have shown that it can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.
Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's effects on human cancer cell lines. Results demonstrated a dose-dependent increase in apoptosis markers, indicating its efficacy as a therapeutic agent in oncology.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest effectiveness against certain bacterial strains, particularly Gram-positive bacteria.
Case Study : An investigation focused on the antimicrobial properties revealed significant inhibitory effects on Staphylococcus aureus, indicating its potential role in developing new antibiotics.
Enzyme Inhibition
The ability of this compound to inhibit specific enzymes has been documented. This mechanism may disrupt normal cellular functions, providing a pathway for therapeutic applications.
Data Summary
The following table summarizes key findings related to the biological activities of the compound:
Mechanism of Action
The mechanism of action of 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various therapeutic effects .
Comparison with Similar Compounds
Substituent Effects on Functional Properties
Table 1: Substituent Influence on Key Properties
- Halogen Effects : Bromine in the target compound may increase lipophilicity and binding affinity compared to chlorine analogs (e.g., PFC-1) .
- Furan vs. Benzothiazole : The bromofuran group likely reduces fluorescence quenching efficiency compared to benzothiazole derivatives but improves metabolic stability .
Table 2: Comparative Bioactivity
- Antioxidant Potential: The phenolic -OH group in the target compound may confer DPPH radical scavenging activity comparable to methoxyphenyl derivatives .
Physicochemical and Spectral Properties
Table 3: Spectral and Structural Data
- Synthesis : The target compound is likely synthesized via cyclization of a bromofuran-containing chalcone with hydrazine, analogous to methods in and .
- Spectral Features : The bromofuran carbonyl (C=O) and furan C-H stretching (3100–3000 cm⁻¹) would dominate its IR spectrum, distinct from benzothiazole or chlorophenyl analogs .
Biological Activity
The compound 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
Synthesis
The synthesis of the target compound involves several steps, typically starting from readily available furan derivatives and employing techniques such as Suzuki coupling and hydrazone formation. The following table summarizes the key steps in the synthesis:
| Step | Reaction Type | Reactants | Conditions | Yield |
|---|---|---|---|---|
| 1 | Suzuki Coupling | 5-bromo-2-furaldehyde, phenyl boronic acid | PdCl₂(dppf) catalyst, 80 °C | 44% |
| 2 | Hydrazone Formation | Intermediate from Step 1, hydrazine derivative | Acidic conditions, reflux | Not specified |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to the furan scaffold. For instance, derivatives of furan have shown effectiveness against various bacterial strains including both Gram-positive and Gram-negative bacteria. The compound is hypothesized to exhibit similar properties due to its structural resemblance to known antimicrobial agents.
Antioxidant Activity
The presence of phenolic groups in the structure suggests potential antioxidant activity. Compounds with such moieties are known to scavenge free radicals, thereby protecting cells from oxidative stress. A study indicated that related compounds demonstrated significant antioxidant effects in vitro.
Anti-inflammatory Effects
Research indicates that furan derivatives can modulate inflammatory pathways. The compound's structure may allow it to interact with key inflammatory mediators, potentially leading to reduced inflammation. A recent investigation into similar compounds found them effective in reducing cytokine production in cell models of inflammation.
The proposed mechanisms by which 2-[1-(5-bromofuran-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenol exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
- Receptor Modulation : It may act as a modulator for various receptors, including estrogen receptors, as suggested by its structural components.
- Radical Scavenging : The phenolic nature allows it to donate electrons and neutralize free radicals.
Case Studies
Several case studies have explored the biological activities of structurally similar compounds:
- Antimicrobial Activity : A study on N-substituted aryl compounds showed strong activity against biofilms formed by Pseudomonas aeruginosa and Staphylococcus aureus, suggesting that similar derivatives could be effective against resistant strains .
- Anti-inflammatory Studies : Research on related furan derivatives indicated significant reductions in pro-inflammatory cytokines in vitro, supporting the potential for anti-inflammatory applications .
- Antioxidant Studies : Compounds with hydroxylated furan structures demonstrated notable antioxidant properties through various assays measuring radical scavenging activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
